molecular formula C12H15N3O B11772040 N-(pyrrolidine-1-carboximidoyl)benzamide

N-(pyrrolidine-1-carboximidoyl)benzamide

Cat. No.: B11772040
M. Wt: 217.27 g/mol
InChI Key: WUUKIFPZWFWSBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidine-1-carboximidoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is noted for its green chemistry approach, offering a rapid, mild, and high-yielding pathway for the preparation of benzamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield while maintaining the green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidine-1-carboximidoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-(pyrrolidine-1-carboximidoyl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. The combination of the pyrrolidine ring with the benzamide group allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(pyrrolidine-1-carboximidoyl)benzamide

InChI

InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16)

InChI Key

WUUKIFPZWFWSBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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